molecular formula C21H25BrN2 B11393779 N-[1-(4-bromophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine

N-[1-(4-bromophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B11393779
M. Wt: 385.3 g/mol
InChI Key: DCJMNODLUBWXRL-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenyl)-2-phenylethyl]-1-azabicyclo[222]octan-3-amine is a complex organic compound with a unique structure that includes a bromophenyl group, a phenylethyl group, and an azabicyclooctane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenyl)-2-phenylethyl]-1-azabicyclo[22One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthetic methods and advanced catalytic processes to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

N-[1-(4-bromophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets and pathways. The bromophenyl and phenylethyl groups can interact with various enzymes and receptors, leading to changes in their activity and function. The azabicyclooctane core provides a stable framework that can modulate the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azabicyclooctane derivatives and bromophenyl-substituted organic molecules. Examples include:

Uniqueness

N-[1-(4-bromophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine is unique due to its specific combination of functional groups and the azabicyclooctane core. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H25BrN2

Molecular Weight

385.3 g/mol

IUPAC Name

N-[1-(4-bromophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C21H25BrN2/c22-19-8-6-17(7-9-19)20(14-16-4-2-1-3-5-16)23-21-15-24-12-10-18(21)11-13-24/h1-9,18,20-21,23H,10-15H2

InChI Key

DCJMNODLUBWXRL-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NC(CC3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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